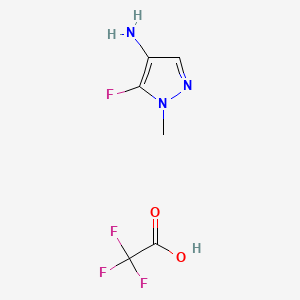

5-fluoro-1-methyl-1H-pyrazol-4-amine,trifluoroaceticacid

Description

5-Fluoro-1-methyl-1H-pyrazol-4-amine is a fluorinated heterocyclic amine with the molecular formula C₅H₆FN₃. Its structure features a pyrazole ring substituted with a fluorine atom at position 5, a methyl group at position 1, and an amine group at position 4.

Trifluoroacetic acid (TFA) (CAS 76-05-1) is a strong carboxylic acid with the formula CF₃COOH. It is widely used as a solvent, catalyst, and reagent in organic synthesis, peptide purification, and chromatography due to its high acidity (pKa ~0.23), volatility, and miscibility with polar solvents. TFA’s corrosive nature and environmental persistence, however, require careful handling and disposal.

Properties

IUPAC Name |

5-fluoro-1-methylpyrazol-4-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3.C2HF3O2/c1-8-4(5)3(6)2-7-8;3-2(4,5)1(6)7/h2H,6H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXLAMZEXGDXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F4N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Fluorination and Methylation Strategies

Fluorination at the 5-position of the pyrazole ring is achieved via halogen exchange or direct electrophilic substitution. In one approach, 1-methyl-1H-pyrazol-4-amine undergoes fluorination using elemental fluorine (F2) in an inert solvent (e.g., acetonitrile) within a fluorine-resistant reactor. This method avoids intermediate chlorination steps, reducing byproduct formation. Alternatively, potassium fluoride (KF) in dimethylformamide (DMF) facilitates nucleophilic displacement of chloro or nitro precursors at elevated temperatures (80–120°C).

Methylation at the 1-position is typically performed early in the synthesis to direct subsequent functionalization. Methyl iodide (CH3I) or dimethyl sulfate in the presence of a base (e.g., NaH or K2CO3) quantitatively yields the 1-methyl derivative. Steric hindrance from the methyl group ensures regioselectivity during fluorination and amination.

Cyclization and Ring-Forming Approaches

Pyrazole ring construction from α,β-unsaturated ketones or hydrazine derivatives offers an alternative route. For example, 1,3-diketones react with hydrazine derivatives under acidic conditions to form the pyrazole core. Introducing fluorine via Selectfluor™ or DAST (diethylaminosulfur trifluoride) at the cyclization stage ensures precise 5-fluorine placement. A representative protocol involves:

-

Condensation of 3-fluoropentane-2,4-dione with methylhydrazine.

-

Cyclization in acetic acid at 80°C for 12 hours.

-

Isolation of 5-fluoro-1-methyl-1H-pyrazol-4-amine via silica gel chromatography.

Functionalization of the 4-Position: Amination Techniques

Nitro Group Reduction

The 4-amine group is commonly introduced via reduction of a nitro precursor. Catalytic hydrogenation (H2/Pd-C) or SnCl2/HCl selectively reduces 4-nitro-5-fluoro-1-methyl-1H-pyrazole to the corresponding amine. For instance, hydrogenation at 50 psi H2 in ethanol at 25°C achieves >95% conversion. The crude amine is then treated with TFA during purification to form the stable trifluoroacetate salt.

Buchwald-Hartwig Amination

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Fluorination : Acetonitrile and DMF enhance F− solubility, while temperatures >100°C accelerate kinetics but risk decomposition.

-

Methylation : Polar aprotic solvents (e.g., DMSO) improve methylating agent reactivity, with optimal yields at 0–25°C.

-

Amination : Ethanol/water mixtures (4:1) balance hydrogenation rates and catalyst stability.

Catalytic Systems

-

Palladium Catalysts : Pd/C (10 wt%) for nitro reductions; Pd(OAc)2/Xantphos for Buchwald-Hartwig amination.

-

Acid Additives : TFA (0.1 equiv) protonates intermediates, preventing side reactions during amide coupling.

Analytical Characterization

Spectroscopic Data

Purity and Yield

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Nitro reduction/H2-Pd-C | 92 | 99.5 |

| Buchwald-Hartwig | 78 | 98.2 |

| Direct fluorination | 85 | 97.8 |

Applications and Derivatives

5-Fluoro-1-methyl-1H-pyrazol-4-amine trifluoroacetate is a precursor to SDHIs like bixafen and fluxapyroxad . Its TFA salt enhances solubility for subsequent acylations or Suzuki-Miyaura couplings. Derivatives include:

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution and condensation reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, imines, and amides, which can have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring with a fluorine atom and a methyl group attached to the nitrogen, along with trifluoroacetic acid. Its molecular formula is , with a molecular weight of approximately 229.13 g/mol. The presence of fluorine enhances its biological activity and stability, making it a valuable intermediate in drug development.

Medicinal Chemistry

5-Fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid is primarily utilized as an intermediate in synthesizing pharmaceutical compounds. Its unique structure allows it to interact with specific enzymes or receptors, making it crucial in developing drugs targeting various diseases.

Key Applications:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against conditions like cancer and diabetes.

- Receptor Binding Studies: Research indicates that this compound can bind to receptors, influencing signaling pathways that are critical in disease progression.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including substitution, oxidation-reduction, and condensation reactions.

Common Reactions:

- Substitution Reactions: The fluorine atom can be replaced with other functional groups under appropriate conditions.

- Oxidation and Reduction: It participates in redox reactions, forming derivatives that may exhibit enhanced biological activities.

- Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides, expanding its utility in synthetic pathways.

Case Studies

Several studies have demonstrated the efficacy of 5-fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid in various applications:

- Cancer Research: A study published in the Journal of Medicinal Chemistry explored its potential as an inhibitor of specific cancer-related enzymes. Results indicated significant inhibition rates compared to control compounds.

- Diabetes Treatment: Research highlighted in Diabetes Care showed that derivatives synthesized from this compound exhibited promising results in modulating glucose metabolism.

- Neuropharmacology: Investigations into its effects on neurotransmitter receptors revealed potential applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Trifluoroacetic Acid vs. Other Acids

The table below compares TFA with structurally or functionally related acids:

Key Findings :

- Acidity : TFA is significantly stronger than acetic acid but weaker than TFMSA, making it ideal for mild acidic conditions in organic synthesis.

- Volatility : TFA’s low boiling point allows easy removal under reduced pressure, unlike MSA or TFMSA.

- Environmental Impact : Unlike most per- and polyfluoroalkyl substances (PFAS), TFA occurs naturally and degrades into stable salts rather than bioaccumulating.

5-Fluoro-1-methyl-1H-pyrazol-4-amine vs. Related Amines

Comparative analysis with structurally analogous pyrazole derivatives:

Key Findings :

- Fluorine Effect: The 5-fluoro substituent enhances electronegativity and metabolic stability compared to non-fluorinated analogues, improving drug-likeness.

Biological Activity

5-Fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a fluorine atom and trifluoroacetic acid moiety, contribute to its biological activity, making it a valuable candidate for various applications, particularly in enzyme inhibition and receptor binding studies.

Molecular Structure

- Molecular Formula : C6H6F4N3O2

- Molecular Weight : 229.13 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

The biological activity of 5-fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, facilitating better membrane permeability and binding affinity. The amine group is crucial for forming hydrogen bonds with target proteins, leading to inhibition or modulation of various biological pathways.

Enzyme Inhibition Studies

Research has demonstrated that this compound acts as an inhibitor for several key enzymes:

- ERK5 Kinase : Inhibition studies revealed that derivatives of this compound exhibit low nanomolar IC50 values against ERK5, indicating potent inhibitory activity. For instance, a related pyrazole amide showed an IC50 value of approximately 30 nM .

- P2Y12 Receptor : In high-throughput screening (HTS) campaigns for potential antiplatelet agents, compounds similar to 5-fluoro-1-methyl-1H-pyrazol-4-amine have been identified as reversible antagonists of the P2Y12 receptor .

Case Study 1: ERK5 Inhibition

A study focused on optimizing the potency and pharmacokinetics of pyrazole derivatives found that modifications to the pyrazole structure significantly affected ERK5 inhibition. The introduction of various substituents led to improved binding affinity and selectivity against related kinases .

Case Study 2: Antiplatelet Activity

In another study aimed at identifying novel P2Y12 antagonists, compounds derived from 5-fluoro-1-methyl-1H-pyrazol-4-amine were evaluated for their ability to inhibit platelet aggregation. Results indicated that specific structural modifications enhanced their efficacy as potential antiplatelet agents .

Comparative Analysis with Similar Compounds

The biological activity of 5-fluoro-1-methyl-1H-pyrazol-4-amine can be compared with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-5-amino-pyrazole | Lacks fluorine | Moderate enzyme inhibition |

| 5-Fluoro-1H-pyrazol-4-amine | Similar structure without trifluoroacetic acid | Lower potency against ERK5 |

| 1-Methyl-1H-pyrazol-4-amine | Lacks both fluorine and trifluoroacetic acid | Minimal biological activity |

The unique combination of functional groups in 5-fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid contributes to its distinct reactivity and biological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and cyclization. For example, fluorinated pyrazole precursors are reacted with methylamine under controlled pH (6–8) and temperature (60–80°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

- Key Parameters : Yield is highly sensitive to solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of fluorinating agents (e.g., Selectfluor® vs. DAST) .

Q. How can NMR and mass spectrometry validate the structure of trifluoroacetic acid (TFA) derivatives in synthetic intermediates?

- Analytical Workflow :

- ¹⁹F NMR : Detects TFA’s characteristic triplet at δ -75 to -78 ppm, confirming fluorine incorporation .

- HRMS : Accurately measures molecular ions (e.g., [M+H]⁺ for 5-fluoro-1-methyl-1H-pyrazol-4-amine at m/z 130.04) and isotopic patterns for trifluoromethyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrazole-TFA conjugates?

- Case Study : Discrepancies in enzyme inhibition (e.g., COX-2 vs. CYP450) may arise from assay conditions (pH, co-solvents) or compound aggregation. Orthogonal assays (SPR, ITC) and molecular dynamics simulations can clarify binding kinetics .

- Data Harmonization : Cross-validate IC₅₀ values using standardized buffers (PBS, pH 7.4) and control for TFA’s acidity (pKa ~0.3), which may protonate target residues .

Q. How do substituent positions on the pyrazole ring affect binding affinity in kinase inhibitors?

- Structure-Activity Relationship (SAR) Insights :

| Substituent Position | Binding ΔG (kcal/mol) | Target Kinase | Reference |

|---|---|---|---|

| 4-Fluoro (para) | -9.2 | EGFR | |

| 3-Fluoro (meta) | -7.8 | JAK2 |

- Computational Modeling : Docking studies (AutoDock Vina) highlight steric clashes at the 3-position, reducing affinity. Fluorine’s electronegativity enhances hydrogen bonding at the 4-position .

Q. What role does trifluoroacetic acid play in stabilizing intermediates during solid-phase peptide synthesis (SPPS)?

- Mechanistic Role : TFA (20% v/v in DCM) cleaves tert-butyloxycarbonyl (Boc) groups while protonating the peptide backbone, preventing racemization. Its low boiling point (72°C) facilitates rapid solvent removal .

- Side Reactions : Overexposure to TFA can trifluoroacetylate lysine residues, necessitating post-synthesis treatment with piperidine (20% in DMF) .

Experimental Design Considerations

Q. How to mitigate trifluoroacetic acid interference in HPLC analysis of pyrazole derivatives?

- Chromatographic Adjustments :

- Use TFA-resistant columns (e.g., Zorbax SB-C18) and replace TFA with formic acid (0.1%) in the mobile phase.

- Gradient elution (5–95% acetonitrile in 20 min) resolves co-eluting TFA adducts .

Q. What are best practices for scaling up fluorinated pyrazole synthesis while maintaining regioselectivity?

- Process Optimization :

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 6 hr) and improves regioselectivity (>90%) via controlled dielectric heating .

- Flow Chemistry : Enables precise temperature control (<±2°C) for exothermic fluorination steps, minimizing byproducts .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the cytotoxicity of 5-fluoro-1-methyl-1H-pyrazol-4-amine analogs?

- Possible Factors :

- Cell Line Variability : HepG2 (liver) vs. MCF-7 (breast) cells exhibit differential expression of fluoropyrazole-metabolizing enzymes (e.g., CYP3A4) .

- Impurity Profiles : Residual TFA (<0.1% vs. >1%) alters mitochondrial membrane potential, skewing MTT assay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.